![molecular formula C8H6ClF3N2 B13009955 4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(trifluoromethyl)pyrimidine , is a chemical compound with the molecular formula C5H2ClF3N2. It is a liquid at room temperature and has a predicted melting point of 10.00°C . This compound is used in various scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-chloro-2-(trifluoromethyl)pyrimidine. One common method involves the reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with an appropriate base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO). The reaction yields the desired compound.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial purposes.
Chemical Reactions Analysis
Reactivity: 4-Chloro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to different derivatives.
Other Transformations: Depending on reaction conditions, it may participate in other transformations.
- Bases (e.g., potassium carbonate)
- Solvents (e.g., DMSO)
- Nucleophiles (for substitution reactions)
Major Products: The major products formed depend on the specific reaction conditions and the substituents introduced. These products can be further modified for specific applications.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)pyrimidine finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates due to its unique structure.
Agrochemicals: Some derivatives exhibit herbicidal or fungicidal properties.
Materials Science: It can be incorporated into polymers or materials for specific properties.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While 4-chloro-2-(trifluoromethyl)pyrimidine has distinct properties, it shares similarities with other pyrimidine derivatives. Notable similar compounds include 2-chloro-4-(trifluoromethyl)pyrimidine and related analogs.
Properties
Molecular Formula |
C8H6ClF3N2 |
|---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H6ClF3N2/c9-6-4-2-1-3-5(4)13-7(14-6)8(10,11)12/h1-3H2 |
InChI Key |
GJLVCUMLLLEWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




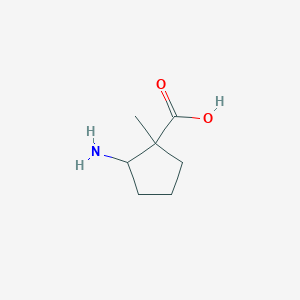

![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
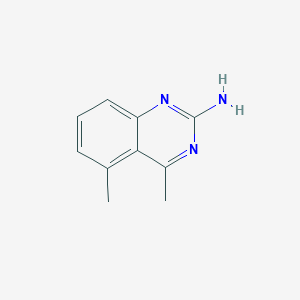
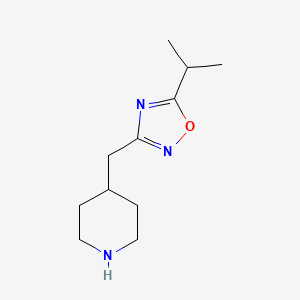
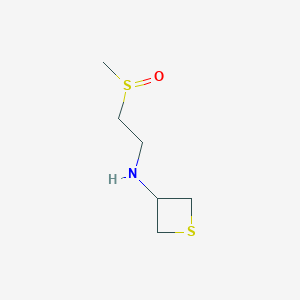
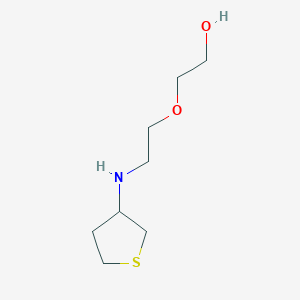
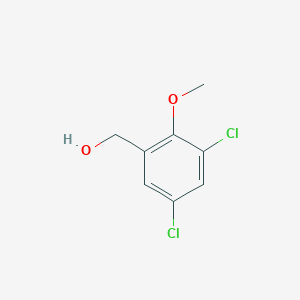
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)

